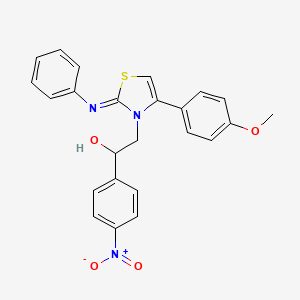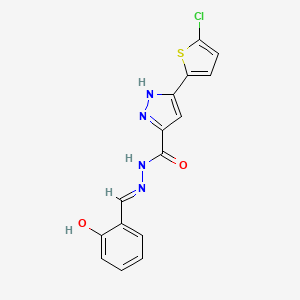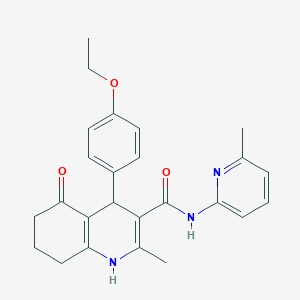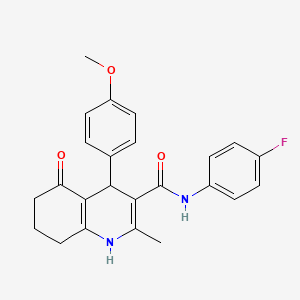
(Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, a phenylimino group, and a nitrophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Phenylimino Group: The phenylimino group can be formed by reacting aniline with an appropriate aldehyde or ketone.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with electron-rich sites, while the thiazole ring can participate in π-π stacking interactions.
相似化合物的比较
Similar Compounds
(Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-phenylethanol: Lacks the nitrophenyl group, resulting in different reactivity and applications.
(Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-aminophenyl)ethanol: Contains an amino group instead of a nitro group, leading to different chemical properties.
Uniqueness
The presence of both the nitrophenyl and methoxyphenyl groups in (Z)-2-(4-(4-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanol imparts unique chemical properties, such as specific reactivity towards nucleophiles and electrophiles, making it distinct from similar compounds.
属性
分子式 |
C24H21N3O4S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C24H21N3O4S/c1-31-21-13-9-17(10-14-21)22-16-32-24(25-19-5-3-2-4-6-19)26(22)15-23(28)18-7-11-20(12-8-18)27(29)30/h2-14,16,23,28H,15H2,1H3 |
InChI 键 |
QKZRRGSYSBVQHQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C4=CC=C(C=C4)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (4-chloro-2-isopropyl-5-methylphenyl) ether](/img/structure/B11647990.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647994.png)
![(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647995.png)

![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11648000.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648017.png)


![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11648035.png)
![3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11648039.png)

![2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11648046.png)
